2,3-Dichlorooctafluorobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

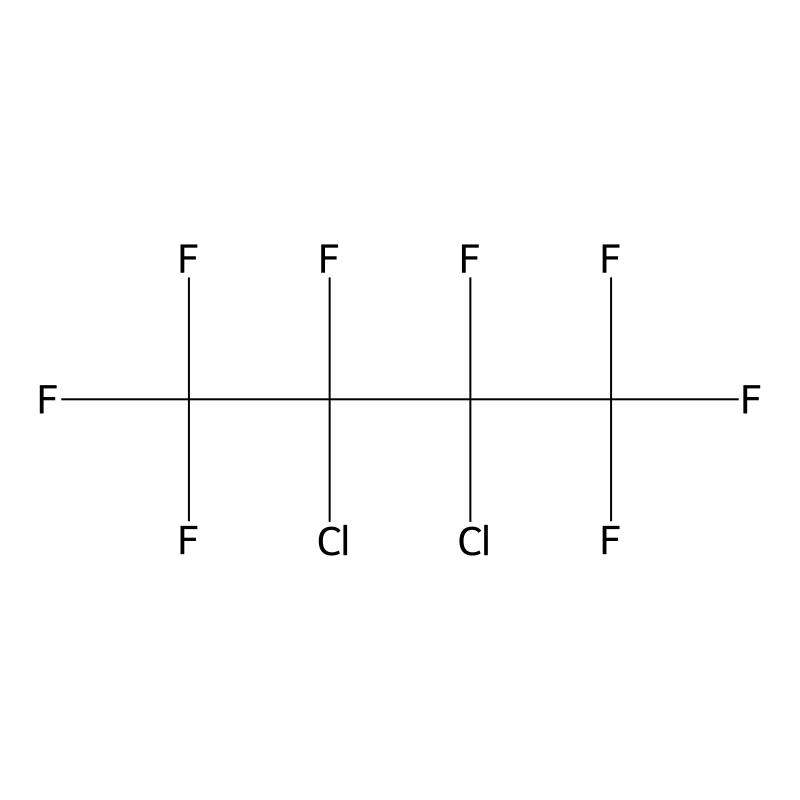

2,3-Dichlorooctafluorobutane is a synthetic organic compound with the molecular formula and a molecular weight of approximately 270.936 g/mol. It is categorized as a perfluorinated compound due to the presence of eight fluorine atoms, which significantly influences its chemical properties, such as stability and reactivity. The compound features a butane backbone with chlorine substituents at the second and third carbon positions, contributing to its unique chemical behavior and potential applications in various fields, including chemical synthesis and materials science .

There is no documented research on the specific mechanism of action of 2,3-Dichlorooctafluorobutane in biological systems.

- Toxicity: Data on the specific toxicity of 2,3-Dichlorooctafluorobutane is limited. However, PFCs in general are known to be persistent organic pollutants (POPs) with the potential for bioaccumulation in the food chain. Studies suggest potential health effects like developmental and immune system disruption.

- Flammability: While not readily flammable, 2,3-Dichlorooctafluorobutane can decompose at high temperatures, releasing toxic fumes [].

- Environmental Impact: The high stability of 2,3-Dichlorooctafluorobutane contributes to its long atmospheric lifetime, potentially leading to global warming effects.

Fire Suppressant

[1] Fluorocarbons as Fire Extinguishing Agents - National Institute of Standards and Technology (NIST) [2] Environmental impact of fluorocarbons as fire extinguishing agents - National Institute of Standards and Technology (NIST)

Solvent

,3-Dichlorooctafluorobutane's non-polar and inert nature makes it a suitable solvent for various scientific research applications. It can dissolve nonpolar substances and is compatible with many materials used in laboratories. Research has investigated its use in dissolving polymers, fats, and other organic compounds for analysis and processing [3, 4].

[3] Application of Fluorocarbons as Solvents - American Chemical Society (ACS) [4] Evaluation of 1,2-dichloro-1,1,2,2-tetrafluoroethane and 2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane as replacements for chlorofluorocarbons - National Institutes of Health (NIH)

Chemical Intermediate

,3-Dichlorooctafluorobutane can serve as a building block for synthesizing other fluorinated compounds. Research explores its use in creating novel materials with specific properties, such as refrigerants, lubricants, and pharmaceuticals [5].

[5] Fluorine in Pharmaceutical Chemistry: Biochemistry, Drug Discovery, and Development - National Institutes of Health (NIH)

- Oxidation: Under specific conditions, it can be oxidized to form various fluorinated products. This reaction typically requires strong oxidizing agents.

- Reduction: Reduction processes can yield partially fluorinated derivatives. These reactions are often facilitated by metal hydrides or other reducing agents.

- Halogen Exchange: The compound can participate in halogen exchange reactions, which are useful for synthesizing other halogenated compounds .

Synthesis of 2,3-dichlorooctafluorobutane can be achieved through several methods:

- Fluorination of Chlorinated Precursors: Starting from chlorinated hydrocarbons, the introduction of fluorine can be accomplished using fluorinating agents in a controlled environment.

- Gas-Phase Reactions: Gas-phase reactions involving chlorinated and fluorinated species under specific temperature and pressure conditions can yield this compound. For example, the reaction of 1,2-dichloro-1,1,2,2-tetrafluoroethane with hydrogen fluoride has been reported as a viable method .

- Pyrolysis: Thermal decomposition of certain precursor compounds under an inert atmosphere may also lead to the formation of 2,3-dichlorooctafluorobutane .

The applications of 2,3-dichlorooctafluorobutane include:

- Chemical Intermediates: It serves as a building block in the synthesis of more complex fluorinated compounds.

- Fluoropolymer Production: Due to its thermal stability and unique properties, it is utilized in producing high-performance fluoropolymers.

- Industrial Solvents: Its solvent properties make it suitable for various industrial applications .

Several compounds share structural similarities with 2,3-dichlorooctafluorobutane. Here is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,1-Dichloro-1-fluoroethane | C2Cl2F | Contains only one fluorine atom; used as a refrigerant |

| Perfluorobutane | C4F10 | Fully fluorinated; exhibits high stability |

| 1,2-Dichloro-1,1,2-trifluoroethane | C2Cl2F3 | Contains three fluorine atoms; used in specialty solvents |

2,3-Dichlorooctafluorobutane is unique due to its combination of both chlorine and fluorine atoms on a butane backbone, which imparts distinct chemical properties compared to fully fluorinated or differently halogenated compounds .

2,3-Dichlorooctafluorobutane (C₄Cl₂F₈) emerged during the mid-20th century as part of broader advancements in organofluorine chemistry. Its development paralleled the industrial expansion of chlorofluorocarbons (CFCs), which were initially celebrated for their stability and non-flammability in refrigeration and aerosol applications. Early synthetic routes involved halogen exchange reactions, such as the photochlorination of octafluorobutane or fluorination of chlorinated butane precursors using cobalt trifluoride.

The compound gained attention in the 1990s for its unique physicochemical properties, particularly its dual chlorine-fluorine substitution pattern, which distinguished it from fully fluorinated analogs like octafluorocyclobutane. Patent literature from the late 20th century documents its role as an intermediate in synthesizing specialty fluoropolymers and dielectric materials.

Chemical Classification and Nomenclature

2,3-Dichlorooctafluorobutane belongs to the haloalkane family, specifically classified as a chlorofluorocarbon (CFC) due to its two chlorine and eight fluorine atoms bonded to a four-carbon chain. Its systematic IUPAC name is 2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane, reflecting the positions of substituents on the butane backbone.

Key identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄Cl₂F₈ | |

| CAS registry | 355-20-4 | |

| Molecular weight | 270.93 g/mol | |

| Boiling point | 62–63°C | |

| Density | 1.680 g/cm³ |

The compound's stereochemistry includes a meso configuration due to two chiral centers at C2 and C3, though most industrial preparations yield racemic mixtures.

Significance in Organofluorine Chemistry

This compound exemplifies the structural versatility of fluorinated hydrocarbons. Its combination of chlorine and fluorine atoms creates distinct electronic properties:

- Electronegativity gradient: Fluorine's strong electron-withdrawing effect stabilizes adjacent chlorine atoms, reducing susceptibility to nucleophilic attack.

- Thermal stability: The perfluorinated carbons (C1 and C4) confer exceptional thermal resistance, with decomposition temperatures exceeding 300°C.

Applications span multiple domains:

- Chemical synthesis: Serves as a fluorinating agent in nucleophilic substitutions due to its labile chlorine atoms.

- Materials science: Used in plasma etching processes for semiconductor manufacturing, leveraging its controlled decomposition into reactive fluorocarbon radicals.

- Biological research: Demonstrates non-anesthetic behavior in neurophysiological studies, contrasting with structurally similar anesthetics like isoflurane.

Current Research Landscape

Recent investigations focus on three primary areas:

Environmental Impact

Though not classified as ozone-depleting under the Montreal Protocol, studies monitor its atmospheric lifetime (estimated at 45–100 years) and global warming potential (GWP ≈ 10,000× CO₂). Advanced Global Atmospheric Gases Experiment (AGAGE) data track its tropospheric concentrations, currently below 1 pptv.

Synthetic Methodology

Innovative routes employ:

- Catalytic asymmetric synthesis: Chiral palladium complexes achieve enantiomeric excess >90% for pharmaceutical intermediates.

- Flow chemistry: Continuous photochlorination reactors improve yield (85–92%) compared to batch processes.

Biomedical Applications

Ongoing research explores:

2,3-Dichlorooctafluorobutane exhibits interesting stereochemical properties due to the presence of two stereogenic centers at positions 2 and 3 of the butane chain [6] [33]. The molecule can adopt different conformations through rotation around the central carbon-carbon bond (C2-C3) [26]. The most stable conformation is determined by the balance between steric repulsion of the bulky chlorine atoms and electronic effects from the fluorine substituents [26] [31].

Conformational analysis reveals that the molecule tends to prefer arrangements that minimize repulsive interactions between the chlorine atoms [26]. The presence of the electronegative fluorine atoms influences the electron density distribution along the carbon backbone, affecting the torsional barriers and preferred conformational states [26] [31]. The energy differences between various conformers are influenced by solvent polarity, with more polar solvents potentially stabilizing conformations with higher dipole moments [26].

Stereoisomers: (2R,3R)-2,3-Dichlorooctafluorobutane

The compound 2,3-dichlorooctafluorobutane can exist as three possible stereoisomers due to the presence of two stereogenic centers at positions 2 and 3 [31] [33]. These stereoisomers include a pair of enantiomers—(2R,3R) and (2S,3S)—and a meso form (2R,3S) or (2S,3R) [31] [33].

The (2R,3R)-2,3-dichlorooctafluorobutane isomer features both chlorine atoms on the same side of the molecule when viewed in a specific projection [32]. This stereochemical arrangement influences the overall molecular geometry and physical properties of the compound [32] [27]. The (2R,3R) configuration creates a specific three-dimensional arrangement that affects intermolecular interactions and contributes to the compound's unique physical and chemical characteristics [27] [32].

The stereochemistry of (2R,3R)-2,3-dichlorooctafluorobutane can be determined through various analytical techniques, including polarimetry to measure optical rotation, as this stereoisomer is optically active due to its chirality [31] [32]. X-ray crystallography and advanced nuclear magnetic resonance techniques can also be employed to confirm the absolute configuration of this stereoisomer [32].

Physical Properties

Thermodynamic Parameters

The thermodynamic properties of 2,3-dichlorooctafluorobutane are essential for understanding its behavior under various conditions [34] [35]. The heat capacity (Cp,gas) of the compound is estimated to be in the range of 150-180 J/mol·K, based on similar halogenated compounds [35] [37]. This parameter quantifies the amount of heat required to raise the temperature of the substance by one degree Celsius at constant pressure [35].

The enthalpy of vaporization for 2,3-dichlorooctafluorobutane is estimated to be approximately 30-40 kJ/mol, derived from data on similar halogenated compounds [34] [36]. This value represents the energy required to transform the compound from liquid to gaseous state at its boiling point [36]. The enthalpy of formation and standard entropy values for this specific compound are not widely reported in the literature, though they can be estimated using group contribution methods based on similar fluorinated and chlorinated compounds [35] [37].

The thermodynamic stability of 2,3-dichlorooctafluorobutane is influenced by the strong carbon-fluorine and carbon-chlorine bonds, which contribute to its overall chemical inertness under standard conditions [34] [38]. The presence of these halogen substituents affects the compound's vapor pressure and phase behavior, which are important considerations for its applications [38] [39].

Phase Transition Points (Melting Point: -68°C, Boiling Point: 63°C)

2,3-Dichlorooctafluorobutane exhibits well-defined phase transition points that characterize its physical state changes [10] [23]. The compound has a melting point of -68°C, indicating the temperature at which it transitions from solid to liquid state [10]. This relatively low melting point is characteristic of many halogenated hydrocarbons and reflects the molecular interactions in the solid state [10] [23].

The boiling point of 2,3-dichlorooctafluorobutane is 63°C at standard atmospheric pressure [10] [23]. This moderate boiling point is influenced by the molecular weight of the compound and the intermolecular forces present, particularly the dipole-dipole interactions arising from the polar carbon-halogen bonds [10]. The difference between the melting and boiling points defines the liquid range of the compound, which spans 131°C, indicating its stability in the liquid phase over a wide temperature range [10] [23].

The phase transition behavior of 2,3-dichlorooctafluorobutane is important for understanding its physical state under various environmental conditions and for applications where phase changes might occur [23]. The enthalpy associated with these phase transitions provides insight into the energy requirements for state changes, which is valuable information for processes involving this compound [34] [36].

Density and Specific Gravity (1.719)

The density of 2,3-dichlorooctafluorobutane is 1.719 g/mL, indicating that it is significantly denser than water [10] [23]. This high density is characteristic of halogenated compounds, particularly those containing multiple fluorine and chlorine atoms, due to the high atomic weight of these halogens and efficient molecular packing [10].

The specific gravity of 2,3-dichlorooctafluorobutane, being identical to its density value of 1.719 when referenced against water at 4°C, indicates that the compound will sink in water [10]. This property is important for understanding the behavior of the compound in multiphase systems and for designing separation processes [10] [23].

The density of 2,3-dichlorooctafluorobutane is influenced by temperature, with the value typically decreasing as temperature increases due to thermal expansion [23]. The high density of this compound is a consequence of the presence of multiple heavy halogen atoms (chlorine and fluorine) attached to the carbon backbone, which contribute significantly to the molecular weight while maintaining a relatively compact molecular volume [10] [23].

Refractive Index (1.313)

The refractive index of 2,3-dichlorooctafluorobutane is 1.313, which characterizes how light propagates through the compound [10] [13]. This property is a measure of the bending of light as it passes from one medium to another and is related to the polarizability of the molecules [10] [13].

The relatively low refractive index value of 1.313 for 2,3-dichlorooctafluorobutane, compared to many other organic liquids, can be attributed to the presence of multiple fluorine atoms, which have low polarizability due to their high electronegativity and tight hold on their electrons [10] [13]. The chlorine atoms, while more polarizable than fluorine, are present in smaller numbers and do not significantly increase the overall refractive index [13].

The refractive index is an important physical property for identifying and characterizing the compound, as it is highly specific and can be measured with great precision [10] [13]. It is also temperature-dependent, typically decreasing with increasing temperature due to the reduction in density [13]. The refractive index value provides information about the electronic structure of the molecule and its interaction with electromagnetic radiation, which is relevant for optical applications and spectroscopic analyses [13].

Spectroscopic Characteristics

NMR Spectroscopy Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of 2,3-dichlorooctafluorobutane [18] [21]. The 19F NMR spectrum of this compound is particularly informative due to the presence of eight fluorine atoms in different chemical environments [21] [22]. The spectrum typically shows multiple signals in the range of -60 to -80 ppm relative to CFCl3 as a reference standard [16] [21].

The fluorine atoms attached to the terminal carbon atoms (C1 and C4) generally appear as distinct signals due to their similar chemical environments [16] [18]. The fluorine atoms bonded to C2 and C3, adjacent to the chlorine atoms, show different chemical shifts due to the influence of the neighboring chlorine substituents [18] [21]. The coupling patterns in the 19F NMR spectrum provide information about the connectivity and spatial arrangement of the fluorine atoms within the molecule [21] [22].

13C NMR spectroscopy of 2,3-dichlorooctafluorobutane reveals the carbon backbone structure, with each carbon atom showing characteristic chemical shifts influenced by the attached halogen atoms [18]. The carbon signals typically appear as complex multiplets due to coupling with the attached fluorine atoms, with the C2 and C3 signals being particularly affected by the presence of both chlorine and fluorine substituents [18] [21]. The combination of 19F and 13C NMR data allows for comprehensive structural elucidation of the compound [21].

Infrared Spectral Analysis

The infrared (IR) spectrum of 2,3-dichlorooctafluorobutane provides information about the vibrational modes of the molecule, which are characteristic of its structural features [19] [43]. The spectrum is dominated by strong absorption bands corresponding to carbon-fluorine and carbon-chlorine stretching vibrations [19] [43].

The C-F stretching vibrations typically appear as strong bands in the region of 1000-1100 cm-1, while the C-Cl stretching vibrations are observed in the 600-800 cm-1 region [19] [43]. The presence of multiple C-F bonds results in complex patterns in the fingerprint region of the spectrum, which are characteristic of the specific molecular structure of 2,3-dichlorooctafluorobutane [19] [43].

The C-C stretching vibrations of the butane backbone appear as weaker bands in the 800-1200 cm-1 region, often overlapping with the C-F stretching bands [19]. The IR spectrum also shows bands corresponding to C-C-C bending modes and various combination bands that arise from the interaction of different vibrational modes [19] [43]. The absence of C-H stretching bands in the 2800-3000 cm-1 region is notable, confirming the complete substitution of hydrogen atoms by halogens in this compound [19] [43].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of 2,3-dichlorooctafluorobutane [40] [22]. The molecular ion peak (M+) appears at m/z 270.93, corresponding to the molecular weight of the compound [5] [22]. The isotope pattern of this peak is characteristic of a molecule containing two chlorine atoms, showing a distinctive distribution due to the natural abundance of 35Cl and 37Cl isotopes [40] [22].

The fragmentation pattern of 2,3-dichlorooctafluorobutane is dominated by the loss of fluorine and chlorine atoms, as well as the cleavage of carbon-carbon bonds [40]. Common fragment ions include those resulting from the loss of F (M-19), Cl (M-35 or M-37), CF3 (M-69), and various combinations of these losses [40] [22]. The presence of the CF3 group at the terminal positions leads to characteristic fragment ions at m/z 69, corresponding to the CF3+ ion [40].